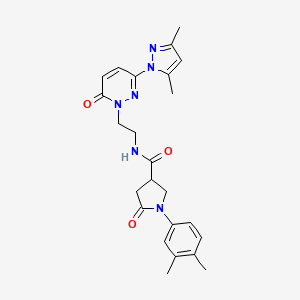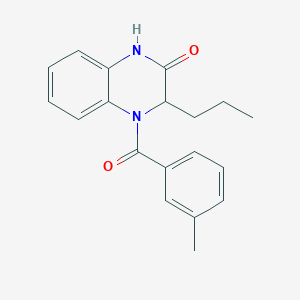![molecular formula C11H9N5 B2402444 5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine CAS No. 405224-27-3](/img/structure/B2402444.png)
5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine is an organic compound belonging to the class of phenylpyrazoles. These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group
Mechanism of Action
Target of Action
The primary target of 5-Phenyl-1H-Pyrazolo[3,4-c]Pyridazin-3-Amine is the Mitogen-activated protein kinase 1 (MAPK1) , also known as Extracellular Signal-Regulated Kinase (ERK) 1/2 . This kinase plays a crucial role in transmitting signals from the cell surface to the nucleus, thereby regulating cellular activities such as gene expression, mitosis, differentiation, and cell survival/apoptosis .
Mode of Action
5-Phenyl-1H-Pyrazolo[3,4-c]Pyridazin-3-Amine acts as a potent, cell-permeable, ATP-competitive inhibitor of ERK1 and ERK2 . By inhibiting these kinases, the compound disrupts the MAPK/ERK signaling pathway, which can lead to changes in cellular processes .
Biochemical Pathways
The compound primarily affects the MAPK/ERK signaling pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting ERK1/2, the compound can potentially alter these processes, leading to downstream effects .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable
Result of Action
The inhibition of ERK1/2 by 5-Phenyl-1H-Pyrazolo[3,4-c]Pyridazin-3-Amine can lead to changes in cellular processes regulated by the MAPK/ERK signaling pathway . These changes can potentially affect cell proliferation, differentiation, and survival .
Biochemical Analysis
Biochemical Properties
Related compounds such as pyrazolotriazines have indicated a remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .
Cellular Effects
Some studies have shown that related compounds exhibit superior cytotoxic activities against MCF-7 and HCT-116 cells .
Molecular Mechanism
It is known that related compounds can interact with Mitogen-activated protein kinase 1 .
Temporal Effects in Laboratory Settings
It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°C to maintain its stability .
Dosage Effects in Animal Models
Related compounds have shown cytotoxic activities in various cell lines .
Metabolic Pathways
Related compounds are known to interact with enzymes in purine biochemical reactions .
Transport and Distribution
Related compounds have been shown to be cell-permeable .
Subcellular Localization
Related compounds have been shown to interact with specific compartments or organelles .
Preparation Methods
The synthesis of 5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction mixture is often poured into cold water for complete precipitation, followed by filtration, washing, drying, and recrystallization from aqueous methanol . Industrial production methods may involve similar steps but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be functionalized through borylation and cross-coupling reactions .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as a mitogen-activated protein kinase 1 inhibitor, which could have implications in cancer treatment . Additionally, it has been studied for its antimicrobial, anti-inflammatory, and anticancer properties . In the field of biology, it is used to investigate various cellular pathways and mechanisms.
Comparison with Similar Compounds
5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine can be compared with other similar compounds, such as pyridazinone derivatives. Pyridazinones are known for their broad pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . this compound is unique due to its specific interaction with the MAPK pathway, making it a promising candidate for targeted cancer therapies. Similar compounds include pyridazinone, pyrazolopyridine, and phenylpyrazole derivatives .
Properties
IUPAC Name |
5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-10-8-6-9(7-4-2-1-3-5-7)13-15-11(8)16-14-10/h1-6H,(H3,12,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJKZGGGSJDJQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(NN=C3N=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
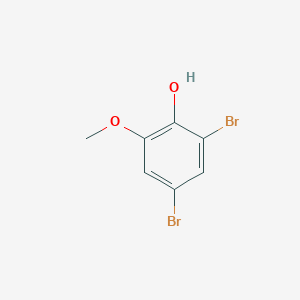

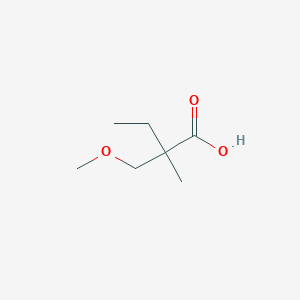
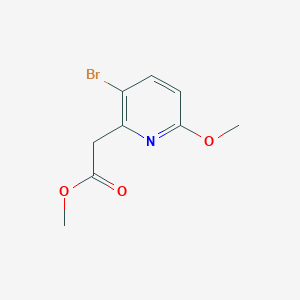
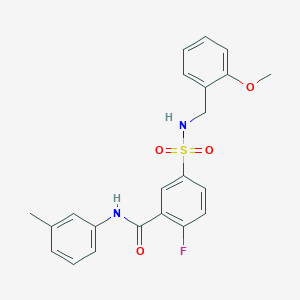
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2402373.png)
![N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2402374.png)
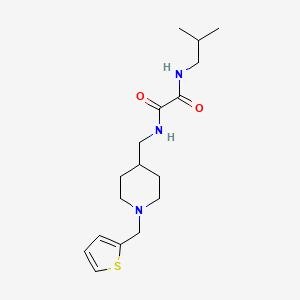
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B2402377.png)
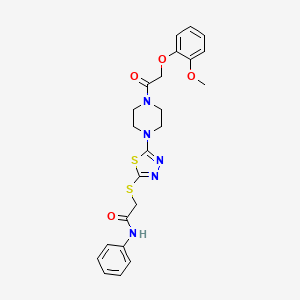
![3-(4-Chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol](/img/structure/B2402379.png)
![N-(4-ethylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2402381.png)
